molecular formula C13H20 B15095522 2-Allyladamantane

2-Allyladamantane

Cat. No.: B15095522
M. Wt: 176.30 g/mol
InChI Key: DZFMARPEYYTCAJ-UHFFFAOYSA-N
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Description

2-Allyladamantane is an organic compound belonging to the adamantane family, characterized by its unique cage-like structure Adamantane derivatives are known for their stability and rigidity, making them valuable in various chemical and industrial applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Allyladamantane typically involves the allylation of adamantane derivatives. One common method is the reaction of 2-bromoadamantane with allyl magnesium bromide in the presence of a palladium catalyst. This reaction proceeds under mild conditions and yields this compound with high selectivity .

Industrial Production Methods: Industrial production of this compound can be scaled up using continuous flow reactors, which allow for precise control of reaction conditions and improved safety. The use of palladium-catalyzed cross-coupling reactions is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-Allyladamantane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-CPBA, OsO4

    Reduction: Pd/C, hydrogen gas

    Substitution: Halogenating agents, nucleophiles

Major Products Formed:

Scientific Research Applications

2-Allyladamantane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Allyladamantane involves its interaction with molecular targets through its allyl group. The allyl group can undergo various chemical transformations, enabling the compound to participate in diverse biochemical pathways. The rigid adamantane core provides stability, while the allyl group offers reactivity, making it a versatile compound in chemical and biological systems .

Comparison with Similar Compounds

    1-Allyladamantane: Similar structure but with the allyl group attached to a different position on the adamantane core.

    2-Methyladamantane: Lacks the allyl group, resulting in different reactivity and applications.

    2-Bromoadamantane: Precursor to 2-Allyladamantane, used in its synthesis.

Uniqueness: this compound stands out due to the presence of the allyl group, which enhances its reactivity and potential for functionalization compared to other adamantane derivatives. This makes it a valuable compound for various chemical, biological, and industrial applications .

Properties

Molecular Formula

C13H20

Molecular Weight

176.30 g/mol

IUPAC Name

2-prop-2-enyladamantane

InChI

InChI=1S/C13H20/c1-2-3-13-11-5-9-4-10(7-11)8-12(13)6-9/h2,9-13H,1,3-8H2

InChI Key

DZFMARPEYYTCAJ-UHFFFAOYSA-N

Canonical SMILES

C=CCC1C2CC3CC(C2)CC1C3

Origin of Product

United States

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